An In-Depth Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride
An In-Depth Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-(2-chloroethyl)piperazine hydrochloride. This compound is a valuable intermediate in medicinal chemistry and organic synthesis, primarily utilized for the introduction of the piperazine moiety into more complex molecular structures.
Core Chemical Properties
1-(2-chloroethyl)piperazine hydrochloride is the salt of the N-substituted piperazine, 1-(2-chloroethyl)piperazine. Due to the presence of two nitrogen atoms, piperazine derivatives can exist as mono- or dihydrochloride salts. The information available points to the common availability of the monohydrochloride.
Quantitative Data Summary
Quantitative physical data for 1-(2-chloroethyl)piperazine hydrochloride is not consistently available in the public domain, with many sources providing data for the similarly named but structurally different compound, 1-(2-chloroethyl)piperidine hydrochloride. The table below summarizes the available data for the correct compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃ClN₂ · HCl | [1] |
| Molecular Weight | 185.09 g/mol | [2] |
| CAS Number | 53502-60-6 | [2] |
| Appearance | White powder/solid | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Note: Researchers should experimentally determine physical properties such as melting point, boiling point, and solubility for their specific batch of material.
Synthesis and Reaction Mechanisms
1-(2-chloroethyl)piperazine hydrochloride is a key synthetic intermediate. Its preparation and subsequent reactions are central to its application in drug development and organic synthesis.
General Reactivity
The primary mode of reactivity involves the chloroethyl group, which is susceptible to nucleophilic substitution. This allows for the convenient attachment of the piperazine ring to a wide variety of substrates, such as amines, thiols, and alkoxides.
Figure 1: Generalized nucleophilic substitution reaction.
Experimental Protocols for Synthesis
The synthesis of N-aryl or N-alkyl piperazines often involves the cyclization of an appropriate amine with bis(2-chloroethyl)amine hydrochloride. This is a common and effective method for forming the piperazine ring.
Protocol: Synthesis of a 1-Arylpiperazine via Cyclization
This protocol is a generalized procedure based on methods described for synthesizing substituted piperazines[3][4].
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Reaction Setup: A substituted aniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 to 1.6 equivalents) are charged into a reaction vessel.
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Solvent: A suitable high-boiling solvent, such as xylene or N,N-dimethylformamide (DMF), is added.
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Heating: The reaction mixture is heated to a temperature ranging from 110°C to 220°C[2][3][4]. The reaction progress is monitored by an appropriate technique (e.g., TLC or HPLC). Reaction times can be lengthy, extending from several hours to over 48 hours[2][3].
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Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent may be removed under reduced pressure.
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Isolation: The residue is treated with water and a suitable organic solvent (e.g., ethyl acetate). The product, often precipitating as the hydrochloride salt, is collected by filtration.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to achieve high purity (>99%)[2].
Figure 2: Experimental workflow for piperazine synthesis.
A significant challenge in piperazine synthesis is controlling the degree of substitution, as both nitrogen atoms are reactive, potentially leading to undesired 1,4-disubstituted by-products[2].
Analytical and Purification Methods
Ensuring the purity and identity of 1-(2-chloroethyl)piperazine hydrochloride is critical for its use in research and development.
Analytical Techniques
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound[2].
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High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of piperazine derivatives. For piperazine itself, which lacks a UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) allows for UV detection[5]. This method could potentially be adapted for quantitative analysis of 1-(2-chloroethyl)piperazine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the final product.
Purification Protocols
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Recrystallization: This is a common and effective method for purifying the solid hydrochloride salt. Solvent pairs such as ethanol/water are often employed to remove impurities[2].
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Chromatography: For more challenging purifications, column chromatography techniques like size-exclusion or ion-exchange chromatography can be utilized to isolate the desired compound with high purity[2].
This guide provides a foundational understanding of 1-(2-chloroethyl)piperazine hydrochloride for scientific professionals. Due to the limited availability of specific physical data, experimental verification is strongly recommended.
References
- 1. 1-(2-Chloroethyl)piperazine | C6H13ClN2 | CID 417475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-chloroethyl)piperazine Hydrochloride | 53502-60-6 | Benchchem [benchchem.com]
- 3. acgpubs.org [acgpubs.org]
- 4. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
